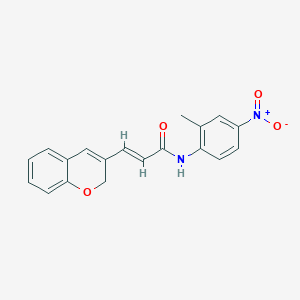
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been designed to interact with specific biochemical pathways in cells, and it has been studied for its potential effects on a variety of physiological processes.
Applications De Recherche Scientifique
Research on acrylamide and its derivatives, such as (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide, spans various scientific domains, focusing primarily on understanding its formation, biological interactions, and potential applications or mitigation strategies. Although specific studies on (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide are not directly mentioned, insights can be drawn from general acrylamide research to hypothesize its applications and significance in scientific research.
Chemistry and Biochemistry of Acrylamide
Acrylamide is a compound with significant industrial and scientific relevance, known for its wide range of applications from polymer synthesis to laboratory research, including the production of polyacrylamide gels for electrophoresis. Its chemical and biochemical interactions, such as its formation through the Maillard reaction during food processing, have been extensively studied. This knowledge is crucial for understanding how similar compounds might be synthesized and manipulated for various research and industrial purposes (Friedman, 2003).
Mechanisms of Formation and Mitigation
The formation of acrylamide in foods, particularly through the Maillard reaction, has prompted research into mechanisms of its formation and strategies for mitigation. This area of research is relevant for evaluating the safety and toxicity of acrylamide derivatives used in scientific studies. Understanding these mechanisms is essential for developing safer compounds and reducing potential toxic effects in laboratory settings (Lingnert et al., 2002).
Toxicity and Health Impacts
Acrylamide's documented neurotoxic and carcinogenic properties in animal models raise concerns about its safe use in research. Studies have focused on its neurotoxicity, reproductive toxicity, and potential carcinogenicity, which are critical for assessing the safety of handling acrylamide and its derivatives in scientific research. This awareness informs the development of safety protocols and risk assessments for researchers working with these compounds (Dearfield et al., 1988).
Applications in Polymer Science
Acrylamide-based microgels and polymers have garnered attention for their responsive behavior and chemical stability, making them suitable for applications in nanotechnology, drug delivery, and sensing. The synthesis, properties, and applications of these materials are areas of active research, offering insights into how acrylamide derivatives could be engineered for specialized uses in scientific investigations and industrial applications (Begum et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-10-16(21(23)24)7-8-17(13)20-19(22)9-6-14-11-15-4-2-3-5-18(15)25-12-14/h2-11H,12H2,1H3,(H,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSTVWMLTWGHA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

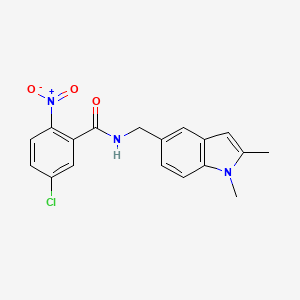
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2528705.png)
![6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2528708.png)
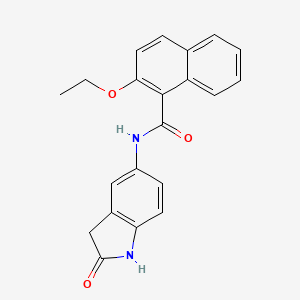
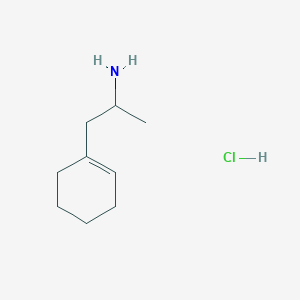
![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)
![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)
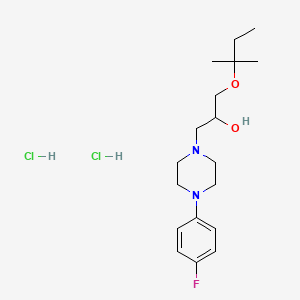
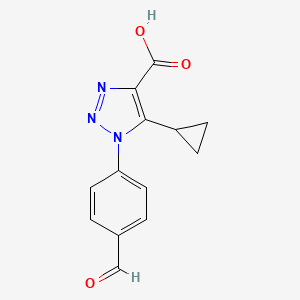
![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)

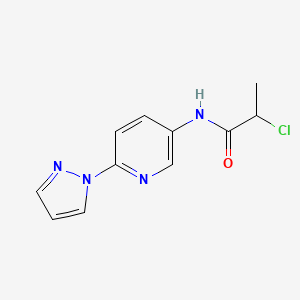
![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)